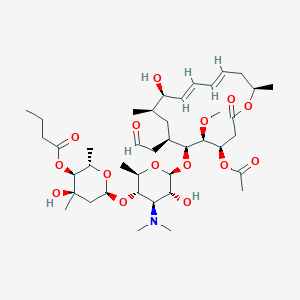
8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
Description
The compound 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one is a chemical structure that is part of a broader class of benzothiazocin derivatives. These compounds are of interest due to their potential pharmacological properties, including antitumor activities. The specific compound mentioned does not appear directly in the provided papers, but related structures and derivatives are discussed, which can give insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the preparation of mixed anhydrides and subsequent condensation with heteroarylamines or heteroarylhydroxy compounds. For instance, a novel mixed anhydride was prepared from a related compound, 8-chloro-5,5-dioxoimidazo[1,2-b][1,4,2]benzodithiazine-7-carboxylic acid, and methanesulfonyl chloride, which was then used to synthesize derivatives with potential antitumor activity . This suggests that similar synthetic strategies could be applicable to the synthesis of 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one.
Molecular Structure Analysis
The molecular structure of benzothiazocin derivatives is characterized by the presence of a benzothiazole ring, which is a common feature in the compounds discussed. For example, the molecule of a synthesized benzothiazole derivative consists of a benzothiazole and a phenyl ring linked by a dibromoethane moiety, with a dihedral angle of 8.2(9) degrees between the rings . This information can be extrapolated to infer that the benzothiazocin ring system would also exhibit planarity and specific bond angles that could influence its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and include electrophilic addition, as well as reactions with chlorosulfonic acid to afford sulfonyl chlorides, which can further react with water, alcohols, and amines to give sulfonic acids, esters, and amides . These reactions highlight the reactivity of the benzothiazole moiety and its derivatives, suggesting that 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one could also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The planarity of the benzothiazole ring and the nature of substituents can affect the compound's solubility, melting point, and stability. The reactivity of the chlorine atom in related compounds, such as in 3-chloromethyl-2(3H)-benzothiazolones, indicates potential for further chemical modifications . Additionally, the antimicrobial activities of some benzothiazepine derivatives against various microorganisms suggest that the benzothiazocin derivatives could also possess similar biological properties .
Scientific Research Applications
Antiviral Applications
Research on 3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine (PD 404182) and 3,4-dihydro-2H-benzo[4,5]isothiazolo[2,3-a]pyrimidine, which share structural similarities with 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one, revealed their potential as prodrug structures for antiretroviral agents against HIV. These compounds undergo bioconversion into bioactive thiophenol derivatives under reductive conditions, suggesting a novel approach for HIV treatment (Okazaki et al., 2015).
Anticancer Applications
A series of compounds structurally related to 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one, namely indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones, were synthesized and evaluated for their anticancer and antimicrobial activities. One compound, in particular, exhibited significant activity against breast cancer cells, surpassing the standard drug Doxorubicin in efficacy. This highlights the potential of these compounds in developing new anticancer drugs (Gali et al., 2014).
properties
IUPAC Name |
8-chloro-2,3,4,6-tetrahydro-1,6-benzothiazocin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c11-7-3-4-9-8(6-7)12-10(13)2-1-5-14-9/h3-4,6H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVBWSODDCUAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C=CC(=C2)Cl)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172207 | |
| Record name | 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one | |
CAS RN |
18850-35-6 | |
| Record name | 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18850-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018850356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)


